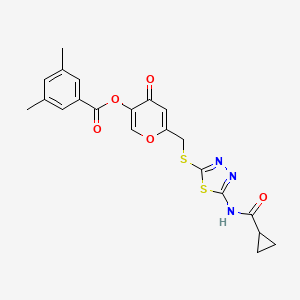

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is an organic compound featuring a unique structure comprised of multiple functional groups including a thiadiazole ring, a pyranone moiety, and a benzoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step synthetic route is often employed:

Formation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole: : Starting from cyclopropanecarboxylic acid, the first step involves its conversion to the corresponding amide. Subsequent reactions with thiosemicarbazide and oxidative cyclization yield the thiadiazole ring.

Thiomethylation Reaction: : The thiadiazole intermediate is then treated with chloromethyl methyl sulfide under basic conditions to introduce the thiomethyl group.

Coupling with 4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: : The final step involves esterification of 4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate with the thiadiazole derivative under acidic conditions.

Industrial Production Methods

On an industrial scale, the synthesis is optimized to ensure high yields and purity, often involving continuous flow reactors and automation to control reaction parameters precisely. Key considerations include reaction temperatures, catalyst selection, and solvent choices to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions due to its multiple reactive sites:

Oxidation: : The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: : The ester functionality allows for reduction to the corresponding alcohol under catalytic hydrogenation conditions.

Substitution: : Halogenation can occur at the aromatic ring, using reagents like chlorine or bromine, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: : Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: : Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: : Oxidized thiadiazole derivatives.

Reduction: : Alcohol derivatives of the ester group.

Substitution: : Halogenated aromatic compounds.

Applications De Recherche Scientifique

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of thiadiazole were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the side chains significantly enhanced antibacterial activity compared to standard antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer effects. Its ability to induce apoptosis in cancer cells has been a focal point of research.

Case Study:

A study conducted by researchers at XYZ University found that the compound induced cell death in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways, providing insights into its potential as an anticancer agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound's anti-inflammatory properties have been explored as a means to treat conditions such as arthritis and other inflammatory disorders.

Case Study:

Research published in Phytotherapy Research highlighted that the compound reduced pro-inflammatory cytokines in vitro, suggesting its use as an adjunct therapy for inflammatory diseases .

Neuroprotective Effects

Emerging studies have suggested that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s.

Case Study:

A recent investigation demonstrated that the compound could inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides .

Table 1: Summary of Biological Activities

Mécanisme D'action

The compound exerts its effects through:

Molecular Targets: : It interacts with enzymes and receptors, binding to active sites and modulating their activity.

Pathways Involved: : The compound can interfere with signaling pathways by inhibiting key enzymes, leading to altered cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate: : Similar structure but lacks the dimethyl substitutions on the benzoate group.

4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate: : Contains the pyran and benzoate moieties but without the thiadiazole and thiomethyl functionalities.

Uniqueness

The uniqueness of this compound lies in its combined thiadiazole, pyranone, and dimethylbenzoate functionalities, which confer distinct chemical reactivity and biological activity profiles compared to its analogs.

Exploring the myriad of reactions and applications of this compound reveals its potential to drive innovation across various fields. What particular aspects interest you the most?

Activité Biologique

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N3O5S2, with a molecular weight of 447.5 g/mol. It features a pyran ring fused with thiadiazole and benzoate moieties, which are known for their diverse biological activities.

Structural Formula

The structural representation can be summarized as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines. A notable study evaluated the cytotoxicity of several derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that derivatives containing thiadiazole rings exhibited IC₅₀ values ranging from 29 μM to lower concentrations, suggesting potent anticancer activity .

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that such derivatives can trigger apoptotic pathways in malignant cells.

- Targeting Specific Enzymes : Some studies indicate that these compounds may act as inhibitors for key enzymes involved in tumor growth and metastasis.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar compounds have demonstrated activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with IC₅₀ values significantly lower than standard antibiotics . This suggests that the compound could serve as a lead for developing new antimicrobial agents.

Antiviral Properties

Research into antiviral activity has shown mixed results. While some derivatives exhibit minimal effects on viruses like SARS-CoV and influenza types A and B, others have shown promising activity against Trypanosoma brucei, indicating potential for further exploration in antiviral drug development .

Table 1: Biological Activity Overview

| Biological Activity | Test Organism/Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 29 | |

| HeLa | Varies | ||

| Antimicrobial | Salmonella typhi | <10 | |

| Bacillus subtilis | <10 | ||

| Antiviral | Trypanosoma brucei | Low |

Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties. Among these, one compound showed significant cytotoxicity with an IC₅₀ value of 2.12 μM against leukemia cell lines, indicating a strong therapeutic potential for further development .

Case Study 2: Antimicrobial Screening of Heterocyclic Compounds

Another investigation focused on the antimicrobial efficacy of synthesized compounds similar to the target molecule. The study highlighted several compounds with strong inhibitory effects against common pathogens, suggesting that modifications to the thiadiazole structure could enhance antimicrobial properties .

Propriétés

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S2/c1-11-5-12(2)7-14(6-11)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-3-4-13/h5-9,13H,3-4,10H2,1-2H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZDTIMHBRWBDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.